2,10-diazahexacyclo[11.11.1.02,11.04,9.014,19.021,25]pentacosa-1(24),4,6,8,10,12,14,16,18,21(25),22-undecaene-3,20-dione
Overview
Description
2,10-Diazahexacyclo[1111102,1104,9014,19021,25]pentacosa-1(24),4,6,8,10,12,14,16,18,21(25),22-undecaene-3,20-dione is a complex polycyclic compound characterized by its unique structure and multiple fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-diazahexacyclo[11.11.1.02,11.04,9.014,19.021,25]pentacosa-1(24),4,6,8,10,12,14,16,18,21(25),22-undecaene-3,20-dione typically involves multi-step organic reactions. The process often starts with the preparation of simpler cyclic precursors, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,10-Diazahexacyclo[11.11.1.02,11.04,9.014,19.021,25]pentacosa-1(24),4,6,8,10,12,14,16,18,21(25),22-undecaene-3,20-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2,10-Diazahexacyclo[11.11.1.02,11.04,9.014,19.021,25]pentacosa-1(24),4,6,8,10,12,14,16,18,21(25),22-undecaene-3,20-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying polycyclic structures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,10-diazahexacyclo[11.11.1.02,11.04,9.014,19.021,25]pentacosa-1(24),4,6,8,10,12,14,16,18,21(25),22-undecaene-3,20-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,10-Diazahexacyclo[11.11.1.02,11.04,9.014,19.021,25]pentacosa-1(25),4(9),5,7,10,14(19),15,17,21,23-decaene-3,20-dione
- 5,12,18-Trihydroxy-16,23-dimethyl-3,10-dioxo-22-oxahexacyclo[11.11.1.02,11.04,9.014,19.021,25]pentacosa-1,4(9),5,7,11,13(25),14(19),15,17-nonaen-24-yl acetate
Uniqueness
2,10-Diazahexacyclo[11.11.1.02,11.04,9.014,19.021,25]pentacosa-1(24),4,6,8,10,12,14,16,18,21(25),22-undecaene-3,20-dione is unique due to its specific polycyclic structure and the presence of multiple fused rings. This structural complexity imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2,10-diazahexacyclo[11.11.1.02,11.04,9.014,19.021,25]pentacosa-1(24),4,6,8,10,12,14,16,18,21(25),22-undecaene-3,20-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12N2O2/c26-22-14-7-2-1-6-13(14)17-12-20-24-18-10-4-3-8-15(18)23(27)25(20)19-11-5-9-16(22)21(17)19/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCQJALTXDGORV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC(=C63)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066775 | |
Record name | Naphtho[1',2',3':4,5]quino[2,1-b]quinazoline-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22281-18-1 | |
Record name | Naphtho[1′,2′,3′:4,5]quino[2,1-b]quinazoline-5,10-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22281-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphtho(1',2',3':4,5)quino(2,1-b)quinazoline-5,10-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022281181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho[1',2',3':4,5]quino[2,1-b]quinazoline-5,10-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphtho[1',2',3':4,5]quino[2,1-b]quinazoline-5,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphtho[1',2',3':4,5]quino[2,1-b]quinazoline-5,10-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPHTHO(1',2',3':4,5)QUINO(2,1-B)QUINAZOLINE-5,10-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM6Q3Q5AGT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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